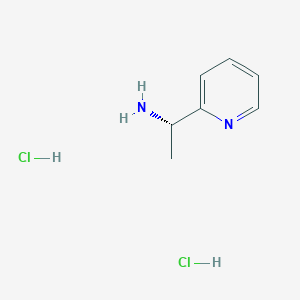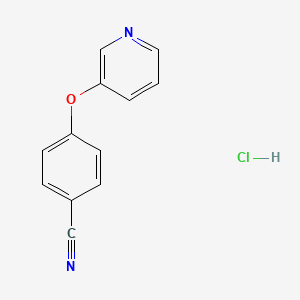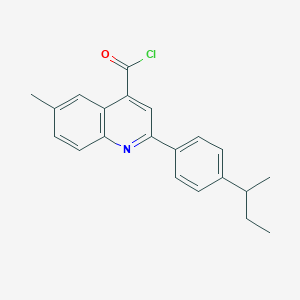
2-(4-Sec-butylphenyl)-6-methylquinoline-4-carbonyl chloride
Descripción general
Descripción
The compound “2-(4-Sec-butylphenyl)-6-methylquinoline-4-carbonyl chloride” is a complex organic molecule. It contains a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). This core is substituted with a sec-butylphenyl group at the 4th position and a carbonyl chloride group at the 6th position .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the quinoline core, the introduction of the sec-butylphenyl group, and the attachment of the carbonyl chloride group. The exact synthesis pathway would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline core, with the sec-butylphenyl and carbonyl chloride groups attached at the 4th and 6th positions, respectively .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carbonyl chloride group could react with nucleophiles, leading to substitution reactions . Additionally, the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carbonyl chloride group and the nonpolar sec-butylphenyl group .Aplicaciones Científicas De Investigación
Fluorescence Derivatization Reagent in Liquid Chromatography
2-(4-Sec-butylphenyl)-6-methylquinoline-4-carbonyl chloride's analog, 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, has been identified as a highly sensitive fluorescence derivatization reagent for alcohols and primary amines in high-performance liquid chromatography. This compound reacts with alcohols or phenols to produce fluorescent esters, which are separable on a reversed-phase column. It also reacts with primary amines in the presence of potassium carbonate to produce fluorescent amides, allowing for sensitive detection and separation on a reversed-phase column (Yoshida, Moriyama, & Taniguchi, 1992), (Yoshida, Moriyama, Nakamura, & Taniguchi, 1993).
Synthesis of Pyridine and Fused Pyridine Derivatives
In the field of organic synthesis, a related compound, 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridine-carbonitrile, serves as a precursor in the synthesis of various pyridine and fused pyridine derivatives. These compounds have potential applications in medicinal chemistry and material science (Al-Issa, 2012).
Ligand in Metal Complexes for Catalysis
Quinoline derivatives like 8-methylquinoline have been used in forming complexes with metals like palladium and vanadyl. These complexes play a significant role in catalysis, such as in ethylene polymerization and ring-opening polymerization, showcasing the potential of quinoline derivatives in enhancing catalytic reactions (Deeming, Rothwell, Hursthouse, & New, 1978), (Ma et al., 2014).
Synthesis of Azo Disperse Dyes
Quinoline derivatives have been utilized in the synthesis of azo disperse dyes. For example, 6-butyl-4-hydroxyquinolin-2-(1H)-one, a quinoline derivative, has been used as an enol type coupling component for synthesizing azo disperse dyes, indicating the potential of quinoline derivatives in dye chemistry (Rufchahi & Mohammadinia, 2014).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-butan-2-ylphenyl)-6-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO/c1-4-14(3)15-6-8-16(9-7-15)20-12-18(21(22)24)17-11-13(2)5-10-19(17)23-20/h5-12,14H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRYMLCTIJSTJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901165597 | |
| Record name | 6-Methyl-2-[4-(1-methylpropyl)phenyl]-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901165597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Sec-butylphenyl)-6-methylquinoline-4-carbonyl chloride | |
CAS RN |
1160253-63-3 | |
| Record name | 6-Methyl-2-[4-(1-methylpropyl)phenyl]-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160253-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-2-[4-(1-methylpropyl)phenyl]-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901165597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Fluorobenzo[b]thien-2-ylboronic acid](/img/structure/B1393792.png)
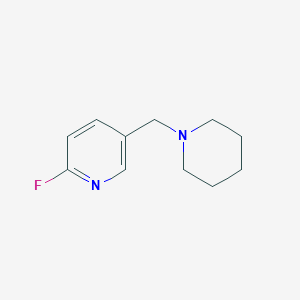
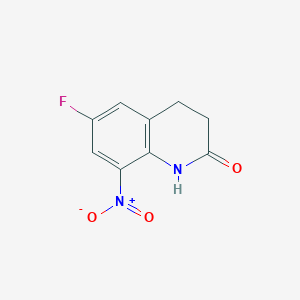
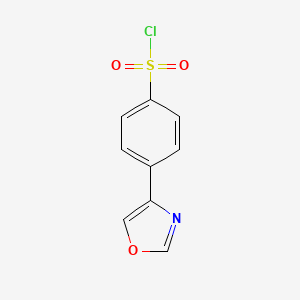
![4-Methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1393796.png)
![6-[(Cyclohexylmethyl)amino]pyridine-2-carbonitrile](/img/structure/B1393798.png)
![Tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate](/img/structure/B1393801.png)
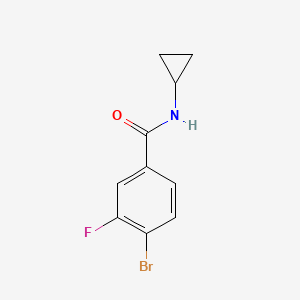

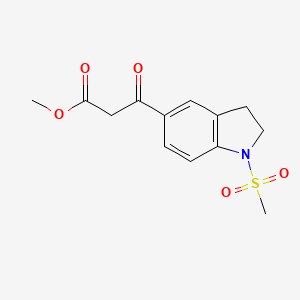
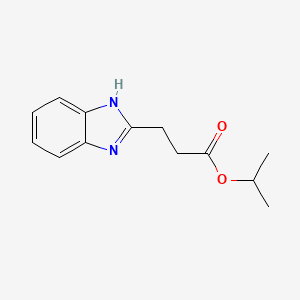
![3-Azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1393811.png)
